2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide
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Overview
Description
2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide is a complex organic compound featuring an imidazo[1,2-b]pyridazine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazo[1,2-b]pyridazine moiety is particularly noteworthy, as this structure is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by functionalization to introduce the methoxy group and the phenyl ring. The final step involves the coupling of the imidazo[1,2-b]pyridazine derivative with 2-ethylbutanamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced to its corresponding dihydro derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using NaBH4 (sodium borohydride).
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydroimidazo[1,2-b]pyridazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide is unique due to the specific arrangement of its functional groups and the presence of the methoxyimidazo[1,2-b]pyridazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-ethyl-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-4-13(5-2)19(24)20-15-8-6-7-14(11-15)16-12-23-17(21-16)9-10-18(22-23)25-3/h6-13H,4-5H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYZBQCFZLQHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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